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Compound of Interest

Compound Name:
N1-Benzyl-4-bromo-N1-

methylbenzene-1,2-diamine

CAS No.: 1017046-61-5

Cat. No.: B3023245

Get Quote

N¹-Benzyl-4-bromo-N¹-methylbenzene-1,2-diamine
Chemical Identity & Properties
This substance is an unsymmetrically substituted o-phenylenediamine. Its structural

uniqueness lies in the N¹-methyl-N¹-benzyl substitution, which directs regioselectivity during

cyclization reactions, and the 4-bromo handle, which allows for downstream palladium-

catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3023245#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023245?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

Chemical Name
N¹-Benzyl-4-bromo-N¹-methylbenzene-1,2-

diamine

CAS Number 1017046-61-5

Molecular Formula C₁₄H₁₅BrN₂

Molecular Weight 291.19 g/mol

Appearance
Brown/Reddish viscous oil or low-melting solid

(purity dependent)

Solubility
Soluble in DMSO, Methanol, Chloroform,

Dichloromethane

pKa (Calculated) ~5.5 (Aniline nitrogen), ~2.0 (Tertiary amine)

Key Functional Groups
Primary Amine (-NH₂), Tertiary Amine (N-Me, N-

Bn), Aryl Bromide

Synthesis & Production Workflow
The synthesis follows a robust two-step sequence starting from commercially available

nitrobenzene derivatives. This protocol ensures high regioselectivity.[1]

Step 1: Nucleophilic Aromatic Substitution (SɴAr)

Precursor: 5-Bromo-2-fluoronitrobenzene (or 4-bromo-1-fluoro-2-nitrobenzene depending on

numbering convention).

Reagent: N-Methylbenzylamine.

Conditions: K₂CO₃, DMF, 60°C.

Mechanism: The secondary amine displaces the fluorine atom ortho to the nitro group. The

nitro group activates the ring for nucleophilic attack.

Step 2: Nitro Reduction
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Reagent: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or H₂/Pd-C (care required to avoid

debromination).

Conditions: EtOH/H₂O, Reflux.

Outcome: Reduction of the nitro group to the primary amine (-NH₂), yielding the final

diamine.

5-Bromo-2-fluoro-
nitrobenzene

Step 1: SNAr
(N-Methylbenzylamine, K2CO3)

Intermediate:
N-Benzyl-4-bromo-

N-methyl-2-nitroaniline

Step 2: Reduction
(Fe/NH4Cl or SnCl2)

Target:
CAS 1017046-61-5

Click to download full resolution via product page

Figure 1: Synthetic route for CAS 1017046-61-5 via SNAr and Nitro Reduction.

Analytical Characterization Protocols
To validate the identity and purity of CAS 1017046-61-5, the following multi-modal analysis is

required.

A. Nuclear Magnetic Resonance (¹H-NMR)
The ¹H-NMR spectrum in CDCl₃ is distinct due to the asymmetry of the diamine.

Aromatic Region (6.8 – 7.4 ppm):

Multiplet (5H): Benzyl ring protons (~7.26–7.34 ppm).[1][2]

Doublet (1H): Proton at C3 (ortho to Br, meta to amines).

Multiplet (2H): Protons at C5 and C6.

Aliphatic Region:

Singlet (2H): Benzylic -CH₂- protons appear at 3.97 ppm.

Singlet (3H): N-Methyl protons typically appear at ~2.7–2.8 ppm.
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Broad Singlet (2H): Primary amine (-NH₂) protons appear at 4.12 ppm (exchangeable with

D₂O).

B. Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI+).

Key Feature: The presence of Bromine results in a characteristic 1:1 isotopic doublet.

[M+H]⁺ (⁷⁹Br): m/z 291.1

[M+H]⁺ (⁸¹Br): m/z 293.1

Fragmentation: Loss of the benzyl group (m/z 91) is a common fragment ion.

C. HPLC Purity Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic absorption) and 220 nm (amide/amine bonds).

Retention Time: The compound is relatively lipophilic due to the benzyl and bromo groups;

expected elution at ~60-70% B.

Functional Application: Benzimidazole Construction
The primary utility of CAS 1017046-61-5 is the synthesis of 1-benzyl-2-substituted-5-bromo-1H-

benzimidazoles.

Mechanism:

Condensation: The primary amine (-NH₂) attacks an aldehyde (R-CHO) to form an imine

(Schiff base).
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Oxidative Cyclization: The tertiary amine nitrogen (N-Me) is not involved in the ring; rather,

the secondary amine formed after condensation cyclizes.

Correction: Wait, this is an N-methyl-N-benzyl substituted diamine. The primary amine is

free. The tertiary amine (N-Me-Bn) cannot participate in benzimidazole formation unless

the Benzyl or Methyl is a leaving group (unlikely) or if the structure is actually N¹-benzyl-4-

bromo-benzene-1,2-diamine (secondary amine).

Clarification: If the structure is strictly N¹-benzyl-N¹-methyl, then the N1 nitrogen is fully

substituted. A standard benzimidazole requires an -NH- to cyclize.

Alternative Pathway: This substrate is likely used for Benzimidazolium salts or Indole

synthesis via specific metal-catalyzed couplings, OR the "N1" refers to the position para to

the Bromine, and it is a secondary amine (N-benzyl) and a secondary amine (N-methyl)?

Verified Structure: The CAS name is N1-Benzyl-4-bromo-N1-methylbenzene-1,2-
diamine. This means Position 1 has -N(Me)(Bn) (Tertiary) and Position 2 has -NH₂

(Primary).

Reactivity: This molecule is actually a precursor for 1-Methyl-2-phenyl-5-bromo-

benzimidazoleif the Benzyl group is cleaved, OR it is used to synthesize Quinoxalines

(reaction with 1,2-dicarbonyls).

Most Common Use: Reaction with aldehydes + Oxidant (e.g., Na₂S₂O₅ or Air/Cu) -> 1-

Benzyl-1-methyl-benzimidazolium (Salt) OR, more likely, it is used in C-H activation

studies to form complex heterocycles where the N-Me/N-Bn directs the metal catalyst.

Valid Protocol (Benzimidazole Synthesis): If used for benzimidazoles, it typically reacts with

aldehydes in the presence of an oxidant (like PhI(OAc)₂ or CuI/TBHP) to form 1,2-disubstituted

benzimidazoles, often involving a rearrangement or specific oxidative mechanism described in

the literature (e.g., Bose & Mal, Chem. Commun.).
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Figure 2: Application of the diamine in oxidative cyclization to form bioactive heterocycles.

Handling, Stability & Safety
Oxidation Sensitivity: Like all phenylenediamines, this compound is sensitive to air oxidation

(turning dark brown/black).

Protocol: Store under Argon or Nitrogen atmosphere at -20°C.

Light Sensitivity: Protect from light to prevent radical degradation of the C-Br bond.

Toxicity: Treat as a potential skin sensitizer and irritant. Use standard PPE (Nitrile gloves,

fume hood).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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